molecular formula C17H15N3O2 B2602595 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 946361-54-2

2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2602595
CAS No.: 946361-54-2
M. Wt: 293.326
InChI Key: FISJMXXRLPSKSY-UHFFFAOYSA-N
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Description

2-(5-Phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This acetamide derivative features a 5-phenylisoxazole core linked to a 2-picolylamine group, a structure that is often explored for its potential biological activity. While direct studies on this exact compound are limited, research on highly similar isoxazole and pyridine derivatives provides strong indications of its research applications. A key area of investigation is its potential as an antibacterial agent . Studies on structurally related 3-(pyridine-3-yl)-2-oxazolidinone compounds, which share a similar pharmacophore, have demonstrated strong antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . These related compounds are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . Furthermore, the pyridine moiety is a recognized bioisostere for a benzene ring, often incorporated to improve pharmacokinetic properties and facilitate hydrogen bonding with biological targets . Another promising research avenue involves the modulation of the Wnt/β-catenin signaling pathway . Isoxazole derivatives have been identified as agonists that activate this pathway, which plays a critical role in cell development and proliferation . Activation of Wnt signaling is a valuable mechanism for studying bone diseases, neurodegenerative disorders, and tissue regeneration . The molecular structure of this compound, combining an isoxazole with a pyridine-methylacetamide chain, makes it a valuable scaffold for probing these and other biological targets in hit-to-lead optimization campaigns. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(5-phenyl-1,2-oxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(19-12-14-8-4-5-9-18-14)11-15-10-16(22-20-15)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISJMXXRLPSKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Phenylisoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridinylmethyl Group: This step involves the reaction of the phenylisoxazole intermediate with a pyridinylmethyl halide in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with several analogs, including:

  • Acetamide backbone : Common in many bioactive molecules, enabling hydrogen bonding with biological targets.
  • Heterocyclic rings : Isoxazole (in the target compound) vs. oxadiazole, thiadiazole, or triazole in analogs. These rings act as bioisosteres, influencing electronic properties and binding affinity.
  • Substituent effects : Electron-withdrawing (e.g., fluoro, nitro) or donating (e.g., methyl, methoxy) groups modulate activity.
Table 1: Structural Comparison of Key Analogs
Compound Name/ID Core Structure Key Substituents Biological Activity (IC50 or Relative Activity) Key Features
Target Compound Isoxazole + acetamide 5-phenyl, pyridin-2-ylmethyl N/A High lipophilicity, potential CNS penetration
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indole + isoxazole Fluoro, methylisoxazole Activity: 5.797 (hypothetical assay) Enhanced activity with electron-withdrawing substituents
2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide Oxadiazole + thioacetamide 2-Methylfuryl, sulfur bridge N/A Sulfur bridge increases metabolic stability
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) Thiadiazole + phenoxy Fluoro, methoxyphenyl IC50 = 1.8 µM (Caco-2 cells) High cytotoxicity via phenoxy substitution
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + phenyl Trifluoromethyl, phenyl N/A Fluorine enhances bioavailability

Pharmacological Activity Trends

  • Electron-withdrawing groups : Fluoro and nitro substituents (e.g., ) correlate with higher activity compared to methyl or methoxy groups. The target compound’s phenyl group may balance lipophilicity and aromatic interactions .
  • Heterocyclic ring effects :
    • Isoxazole (target compound): Offers metabolic stability and moderate polarity.
    • Oxadiazole/Thiadiazole (): Sulfur-containing rings improve binding to enzymes like DHFR or kinases.
    • Benzothiazole (): Enhances affinity for CNS targets due to increased lipophilicity .
Table 2: Activity Modulation by Substituents
Substituent Type Example Compounds Effect on Activity
Electron-withdrawing Fluoro (), nitro () ↑ Binding affinity, ↓ metabolic degradation
Electron-donating Methyl (), methoxy () ↓ Activity, ↑ solubility
Aromatic bulky groups Phenyl (target compound), quinoline () ↑ Target specificity via π-π interactions

Biological Activity

2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Phenylisoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Attachment of the Pyridinylmethyl Group : The phenylisoxazole intermediate reacts with a pyridinylmethyl halide in the presence of a base (e.g., potassium carbonate).
  • Acetylation : The final step involves acetylation to form the acetamide structure.

Biological Activity

The biological activity of this compound has been explored across various studies, indicating its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing isoxazole rings have shown activity against various cancer cell lines, suggesting that this compound may also possess such properties. The mechanism often involves the inhibition of specific enzymes or receptors involved in tumor growth and proliferation.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes, including Protein Tyrosine Phosphatase (PTP) and other targets relevant to metabolic pathways. For example, related compounds have demonstrated IC50 values in the low micromolar range against PTP1B, indicating strong inhibitory potential that could be beneficial in treating conditions like diabetes .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially acting as an inhibitor of neurodegenerative processes. The interaction with neurotransmitter receptors has been proposed as a mechanism for these effects, although further studies are required to elucidate specific pathways.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Case Study on PTP1B Inhibition : A study evaluated a series of N-substituted acetamides for their inhibitory effects on PTP1B. One compound exhibited an IC50 value of 4.48 µM, indicating significant activity .
  • Neuroprotective Studies : Research on isoxazole derivatives has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting that similar mechanisms could be at play for this compound.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in signaling pathways critical for cell growth and metabolism.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neuronal signaling and providing neuroprotective effects.

Research Applications

The compound's unique structure makes it a valuable scaffold for drug development in various fields:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting neurological disorders and metabolic diseases.
  • Organic Synthesis : It serves as an intermediate in synthesizing more complex molecules.

Q & A

Basic: What spectroscopic and analytical methods are recommended to confirm the molecular structure of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide?

To confirm the molecular structure, researchers should employ a combination of:

  • 1H NMR and IR spectroscopy to identify functional groups (e.g., isoxazole, pyridine, and acetamide moieties).
  • LC-MS to verify molecular weight and purity.
  • Elemental analysis to validate empirical composition.
    These methods align with protocols used for structurally related N-substituted acetamides, where spectral data confirmed backbone integrity and substituent placement .

Advanced: How can low yields during the condensation step in the synthesis of this compound be optimized?

Low yields in condensation reactions (e.g., coupling pyridylmethylamine with isoxazole intermediates) may arise from suboptimal reaction conditions. Mitigation strategies include:

  • Catalyst screening : Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
  • Temperature control : Maintain mild conditions (25–50°C) to prevent side reactions.
    These adjustments are based on methods for analogous N-(pyridinylmethyl)acetamide derivatives .

Advanced: What computational tools are used to predict biological activity and resolve discrepancies between in silico and experimental results?

  • PASS (Prediction of Activity Spectra for Substances) : Predicts potential biological targets (e.g., enzyme inhibition) based on structural descriptors.
  • Molecular docking : Evaluates binding affinity to target proteins (e.g., kinases or receptors) using software like AutoDock or Schrödinger.
    Discrepancies between predictions and experimental data may stem from:
    • Solvent effects in assays (e.g., buffer pH or ionic strength).
    • Conformational flexibility of the acetamide linker, which docking models may oversimplify.
      Refer to studies on pyridine-isoxazole hybrids for case examples .

Basic: How are intermediate compounds purified during multi-step synthesis?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar intermediates.
  • Recrystallization : Employ solvents like ethanol or methanol for high-purity crystalline products.
  • Acid-base extraction : Isolate amine intermediates (e.g., pyridinylmethylamine) under controlled pH conditions.
    These methods are standard in the synthesis of heterocyclic acetamides .

Advanced: How can solubility challenges in biological assays be addressed for this compound?

  • Buffer optimization : Use ammonium acetate buffers (pH 6.5) to enhance solubility, as demonstrated in pharmacopeial assays for related compounds .
  • Co-solvents : Add DMSO (≤1% v/v) to aqueous solutions without disrupting biological activity.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity.

Advanced: How to design derivatives for structure-activity relationship (SAR) studies targeting the pyridine and isoxazole rings?

  • Pyridine modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position to enhance binding affinity, as seen in Src kinase inhibitors like KX2-391 .
  • Isoxazole substitutions : Replace the phenyl group with bioisosteres (e.g., thiophene) to modulate steric and electronic effects.
  • Linker variation : Replace the acetamide bridge with sulfonamide or urea groups to alter pharmacokinetics.

Advanced: How to analyze contradictory data in biological activity across studies?

  • Purity assessment : Verify compound integrity via HPLC and residual solvent analysis (e.g., GC-MS) to rule out impurities .
  • Assay standardization : Ensure consistent cell lines, incubation times, and controls.
  • Meta-analysis : Compare structural variations (e.g., substituent positions) across published analogs to identify critical SAR trends .

Basic: What are the critical stability considerations for storing this compound?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the isoxazole ring.
  • Moisture control : Use desiccants to avoid hydrolysis of the acetamide bond.
  • Temperature : Maintain at –20°C for long-term stability, as recommended for related N-substituted acetamides .

Advanced: What strategies validate the selectivity of this compound for its target protein?

  • Kinase profiling : Screen against a panel of kinases (e.g., Src, EGFR) using competitive binding assays.
  • Crystallography : Resolve co-crystal structures to confirm binding mode and interactions (e.g., hydrogen bonds with pyridine nitrogen).
  • CRISPR knockouts : Eliminate the target protein in cell models to verify on-mechanism effects.

Advanced: How to scale up synthesis without compromising yield or purity?

  • Flow chemistry : Implement continuous reactors for exothermic steps (e.g., nitro group reductions).
  • Green chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale reactions.
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

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